
beta-CYCLODEXTRIN
Overview
Description
Beta-CYCLODEXTRIN is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. It is derived from starch through enzymatic conversion and is known for its ability to form inclusion complexes with various molecules due to its unique structure. The molecule has a hydrophobic cavity and a hydrophilic exterior, making it suitable for encapsulating hydrophobic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-CYCLODEXTRIN is synthesized from starch using the enzyme cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of alpha-, beta-, and gamma-cyclodextrins, which are then separated and purified. The reaction conditions typically include a pH range of 5-6 and a temperature of 50-60°C .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale bioreactors where starch is enzymatically converted. The resulting mixture is subjected to chromatographic techniques to isolate this compound. The compound is then crystallized and dried to obtain a pure product .
Chemical Reactions Analysis
Types of Reactions: Beta-CYCLODEXTRIN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with altered properties.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Reagents like epichlorohydrin and monochlorotriazinyl are used for substitution reactions.
Major Products:
Oxidized derivatives: These have applications in drug delivery and environmental remediation.
Reduced derivatives: These are used in the food industry for their enhanced stability.
Substituted derivatives: These have improved solubility and are used in pharmaceuticals.
Scientific Research Applications
Beta-CYCLODEXTRIN has a wide range of applications in various fields:
Chemistry: Used as a host molecule in supramolecular chemistry for forming inclusion complexes.
Biology: Employed in the stabilization of proteins and enzymes.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the food industry as a stabilizer and in the textile industry for improving dye uptake.
Mechanism of Action
Beta-CYCLODEXTRIN exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic compounds, while the hydrophilic exterior ensures solubility in aqueous environments. This mechanism enhances the stability, solubility, and bioavailability of the encapsulated compounds .
Comparison with Similar Compounds
Alpha-CYCLODEXTRIN: Composed of six glucose units, has a smaller cavity.
Gamma-CYCLODEXTRIN: Composed of eight glucose units, has a larger cavity.
Comparison:
Beta-CYCLODEXTRIN vs. Alpha-CYCLODEXTRIN: this compound has a larger cavity, making it suitable for encapsulating larger molecules.
This compound vs. Gamma-CYCLODEXTRIN: this compound is more cost-effective and widely used due to its optimal cavity size and ease of production.
This compound stands out due to its balance of cavity size, cost-effectiveness, and versatility in forming inclusion complexes, making it a preferred choice in various applications.
Q & A
Q. Basic: What standard methodologies are recommended for characterizing beta-cyclodextrin inclusion complexes?
Answer:
The inclusion efficiency of this compound (β-CD) with guest molecules is typically characterized using:
- Phase-solubility studies to determine stability constants (e.g., Higuchi-Connors method) .
- Spectroscopic techniques like NMR (e.g., ROESY for spatial proximity analysis) and FT-IR to confirm host-guest interactions .
- Thermal analysis (DSC/TGA) to detect complex formation via shifts in melting points or decomposition profiles .
Experimental protocols should include controls (e.g., free guest molecules) and replicate measurements to ensure reproducibility .
Q. Advanced: How can researchers resolve contradictions in solubility enhancement data for this compound complexes under varying stoichiometric conditions?
Answer:
Contradictions often arise from differences in guest molecule hydrophobicity, pH-dependent complexation, or aggregation behavior. Methodological approaches include:
- Multi-variable phase-solubility diagrams to map stoichiometry-dependent solubility trends .
- Molecular dynamics simulations to model guest orientation and binding energetics under varying conditions .
- Statistical validation (e.g., ANOVA) to identify significant variables (e.g., temperature, molar ratios) .
Researchers should report raw data alongside normalized metrics (e.g., binding efficiency indices) to enable cross-study comparisons .
Q. Basic: What experimental controls are critical when assessing this compound stability in enzymatic or biological environments?
Answer:
Essential controls include:
- Blank matrices (e.g., enzyme-free buffers) to isolate β-CD degradation pathways .
- Positive/negative controls (e.g., stable cyclodextrin derivatives like HP-β-CD) to benchmark stability .
- Time-course experiments to monitor degradation kinetics (e.g., HPLC tracking of β-CD concentration) .
Protocols should specify enzyme sources (e.g., human vs. microbial amylases) and activity validation methods .
Q. Advanced: What computational strategies optimize this compound derivatives for enhanced drug delivery efficacy?
Answer:
Advanced approaches include:
- Density Functional Theory (DFT) to calculate charge distribution and predict substituent effects on cavity dimensions .
- Molecular docking and free-energy perturbation to screen derivatives for target macromolecule binding .
- Machine learning models trained on physicochemical datasets (e.g., LogP, polar surface area) to prioritize synthetically feasible derivatives .
These methods require validation via in vitro binding assays (e.g., isothermal titration calorimetry) .
Q. Basic: How should researchers design in vitro release studies for this compound-based formulations?
Answer:
Key considerations:
- Sink conditions maintenance using surfactants (e.g., Tween 80) or frequent media replacement .
- pH gradients to simulate gastrointestinal transitions (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal) .
- Apparatus selection (e.g., dialysis membrane vs. USP dissolution apparatus) based on formulation type .
Data should include cumulative release profiles and kinetic modeling (e.g., Higuchi, Korsmeyer-Peppas) .
Q. Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Answer:
To ensure reproducibility:
- Process Analytical Technology (PAT) tools (e.g., in-line NIR spectroscopy) for real-time monitoring of reaction parameters .
- Design of Experiments (DoE) to identify critical synthesis factors (e.g., temperature, catalyst concentration) .
- Rigorous post-synthesis characterization (e.g., HPLC purity ≥98%, XRD crystallinity analysis) .
Documentation must include detailed reaction logs and raw spectral data in supplementary materials .
Q. Basic: How are this compound inclusion complexes validated for pharmaceutical applications?
Answer:
Validation requires:
- In vitro-in vivo correlation (IVIVC) studies using animal models to predict bioavailability .
- Accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH guidelines .
- Toxicological screening (e.g., hemolysis assays for intravenous formulations) .
Dosage form-specific tests (e.g., tablet disintegration time) should align with pharmacopeial standards .
Q. Advanced: How can multi-omics approaches elucidate this compound’s biological interactions?
Answer:
Integrative methods include:
- Transcriptomics (RNA-seq) to identify β-CD-induced gene expression changes in cell lines .
- Metabolomics (LC-MS) to map cholesterol depletion effects in lipid membranes .
- Proteomics (SILAC labeling) to quantify protein aggregation modulation in neurodegenerative models .
Data integration platforms (e.g., pathway enrichment analysis) are critical for mechanistic insights .
Q. Basic: What analytical parameters are essential for HPLC quantification of this compound?
Answer:
Critical validation parameters per ICH Q2(R1):
- Linearity (R² ≥0.998 over 50–150% of target concentration) .
- Accuracy (recovery 98–102%) via spiked placebo samples .
- Precision (RSD ≤2% for intraday/interday replicates) .
Column selection (e.g., hydrophilic interaction chromatography for polar derivatives) must be justified .
Q. Advanced: How do researchers address ethical challenges in this compound clinical trials for rare diseases?
Answer:
Ethical frameworks involve:
- FINER criteria (Feasible, Novel, Ethical, Relevant) for trial design .
- Adaptive trial designs to minimize patient burden while maximizing data utility .
- Stakeholder engagement with patient advocacy groups to align endpoints with quality-of-life metrics .
Protocols must undergo rigorous IRB review, with informed consent addressing off-target effects (e.g., ototoxicity) .
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGYBXFWUBPSRW-FOUAGVGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C6H10O5)7, C42H70O35 | |
Record name | BETA-CYCLODEXTRIN | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79647-56-6 | |
Record name | Poly(β-cyclodextrin) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79647-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1020358 | |
Record name | beta-Cyclodextrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1135.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Virtually odourless white or almost white crystalline solid, White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS] | |
Record name | .beta.-Cyclodextrin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | BETA-CYCLODEXTRIN | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | beta-Cyclodextrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12302 | |
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Solubility |
Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol | |
Record name | BETA-CYCLODEXTRIN | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
7585-39-9 | |
Record name | β-Cyclodextrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7585-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Betadex [USAN:INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007585399 | |
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Record name | Betadex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03995 | |
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Record name | .beta.-Cyclodextrin | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Cyclodextrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020358 | |
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Record name | Cycloheptapentylose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.631 | |
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Record name | BETADEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV039JZZ3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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